10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
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Description
10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one is a useful research compound. Its molecular formula is C18H20O4 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of compound '10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one' can be achieved through a multi-step process involving the synthesis of intermediate compounds.
Starting Materials
4-hydroxycoumarin, cyclohexanone, methyl vinyl ketone, sodium hydride, methyl iodide, acetic anhydride, pyridine, triethylamine, p-toluenesulfonic acid, sodium bicarbonate, ethanol, wate
Reaction
Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one by reacting 4-hydroxycoumarin with cyclohexanone in the presence of p-toluenesulfonic acid as a catalyst., Step 2: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one-3-carboxylic acid by reacting 4-hydroxy-6-methyl-2H-pyran-2-one with acetic anhydride and pyridine., Step 3: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one-3-carboxylic acid methyl ester by reacting 4-hydroxy-6-methyl-2H-pyran-2-one-3-carboxylic acid with methyl iodide and sodium hydride., Step 4: Synthesis of 10-hydroxy-6-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one by reacting 4-hydroxy-6-methyl-2H-pyran-2-one-3-carboxylic acid methyl ester with methyl vinyl ketone in the presence of sodium bicarbonate and triethylamine as catalysts., Step 5: Synthesis of '10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one' by reacting 10-hydroxy-6-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one with ethanol and water in the presence of sodium bicarbonate as a catalyst.
properties
IUPAC Name |
10-hydroxy-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-11-9-14(19)21-17-13(11)10-12-5-8-18(6-3-2-4-7-18)22-16(12)15(17)20/h9-10,20H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCPWZUIGBMEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10'-hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one |
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